3-(5-formylfuran-2-yl)prop-2-enoic acid
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Overview
Description
3-(5-formylfuran-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol It is characterized by the presence of a furan ring substituted with a formyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-formylfuran-2-yl)prop-2-enoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the formylation of furan followed by a Knoevenagel condensation reaction with malonic acid or its derivatives. The reaction conditions often involve the use of catalysts such as piperidine or pyridine and solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-formylfuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(5-carboxyfuran-2-yl)prop-2-enoic acid.
Reduction: 3-(5-hydroxymethylfuran-2-yl)prop-2-enoic acid.
Substitution: 3-(5-bromofuran-2-yl)prop-2-enoic acid.
Scientific Research Applications
3-(5-formylfuran-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-formylfuran-2-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-carboxyfuran-2-yl)prop-2-enoic acid
- 3-(5-hydroxymethylfuran-2-yl)prop-2-enoic acid
- 3-(5-bromofuran-2-yl)prop-2-enoic acid
Uniqueness
3-(5-formylfuran-2-yl)prop-2-enoic acid is unique due to its formyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
(E)-3-(5-formylfuran-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-5H,(H,10,11)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUHOWUXUZYZKP-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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